
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate (PTB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mecanismo De Acción
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine expression is also inhibited by 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate through the suppression of NF-κB signaling.
Efectos Bioquímicos Y Fisiológicos
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its ease of synthesis, which allows for large-scale production. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have low toxicity and is relatively stable under physiological conditions. However, one limitation of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate. In medicinal chemistry, further studies are needed to determine the efficacy and safety of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate as an anti-inflammatory and anti-tumor agent. Additionally, the potential use of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate in combination with other drugs should be investigated. In material science, further research is needed to optimize the synthesis of organic semiconductors based on 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and to explore their potential applications in electronic devices. Finally, the optical properties of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate should be further investigated for potential use in imaging and sensing applications.
Conclusion
In conclusion, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its ease of synthesis, low toxicity, and stability under physiological conditions make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential applications.
Métodos De Síntesis
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is synthesized by the condensation of 3-bromo-2-hydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a base catalyst and a dehydrating agent. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is relatively simple and can be carried out on a large scale, making it an attractive candidate for industrial applications.
Aplicaciones Científicas De Investigación
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has been reported to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. In material science, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and field-effect transistors. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been investigated for its optical properties, including fluorescence and phosphorescence, making it a potential candidate for use in sensors and imaging applications.
Propiedades
Número CAS |
105799-78-8 |
|---|---|
Nombre del producto |
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate |
Fórmula molecular |
C18H11NaO3S |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
Clave InChI |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Sinónimos |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



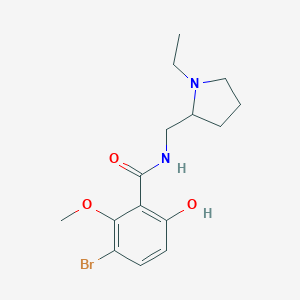
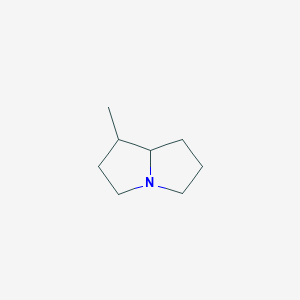
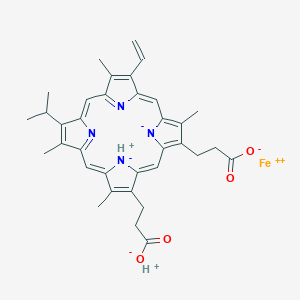
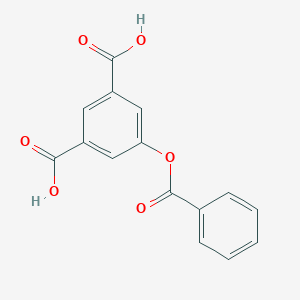
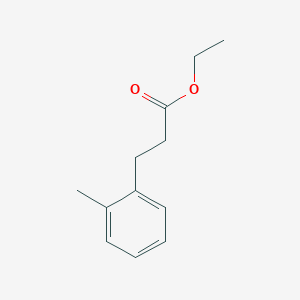
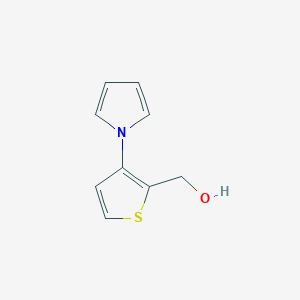
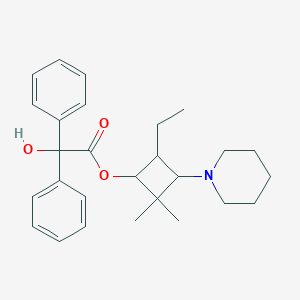
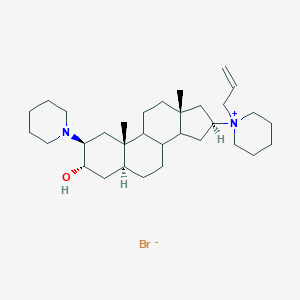
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
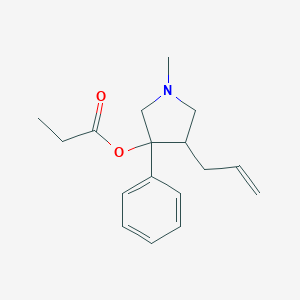
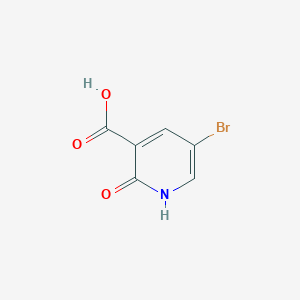

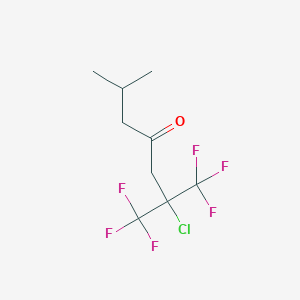
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)